
N-caffeoylputrescinium(1+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-caffeoylputrescinium(1+) is the conjugate acid of N-caffeoylputrescine; major species at pH 7.3. It is a conjugate acid of a N-caffeoylputrescine.
Wissenschaftliche Forschungsanwendungen
Vascular Function and Cardiovascular Diseases
N-caffeoylputrescinium(1+) and related caffeine compounds have been studied for their effects on vascular function and cardiovascular diseases. Umemura et al. (2006) found that acute administration of caffeine augments endothelium-dependent vasodilation in healthy young men through an increase in nitric oxide production. This suggests potential therapeutic applications of caffeine-related compounds in improving vascular function and possibly in the management of cardiovascular conditions Effects of acute administration of caffeine on vascular function.
Metabolism and Bioavailability
The bioavailability and metabolism of hydroxycinnamate derivatives, closely related to N-caffeoylputrescinium(1+), have been extensively studied. Rechner et al. (2001) identified specific biomarkers for the bioavailability and metabolism of dietary caffeic acid esters, suggesting the significance of these compounds in human nutrition and potential therapeutic applications Novel biomarkers of the metabolism of caffeic acid derivatives in vivo.
Neuroprotection and Parkinson's Disease
Chen et al. (2001) explored the neuroprotective properties of caffeine and its derivatives against Parkinson's disease. The study revealed that caffeine, at doses comparable to typical human exposure, attenuated the dopaminergic deficits characteristic of Parkinson's disease. This highlights the potential of N-caffeoylputrescinium(1+) and related compounds in neuroprotection and as a treatment for neurodegenerative diseases Neuroprotection by Caffeine and A2A Adenosine Receptor Inactivation in a Model of Parkinson's Disease.
Exercise Performance and Muscle Activation
Pires et al. (2018) examined the effects of caffeine on motor performance, corticospinal excitability, and muscle activation during exercise. The study showed that caffeine and caffeine-perceived placebo improved motor performance, indicating the ergogenic potential of caffeine-related compounds in enhancing physical performance and muscle activation during exercise Caffeine and Placebo Improved Maximal Exercise Performance Despite Unchanged Motor Cortex Activation and Greater Prefrontal Cortex Deoxygenation.
Impact on Cerebral Blood Flow
Addicott et al. (2009) investigated the effects of chronic caffeine use on cerebral blood flow (CBF). The study suggested a limited ability of the cerebrovascular adenosine system to compensate for high amounts of daily caffeine use, which could influence the design and interpretation of neuroimaging studies involving caffeine and related compounds The effect of daily caffeine use on cerebral blood flow: How much caffeine can we tolerate?.
Eigenschaften
Molekularformel |
C13H19N2O3+ |
|---|---|
Molekulargewicht |
251.3 g/mol |
IUPAC-Name |
4-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]butylazanium |
InChI |
InChI=1S/C13H18N2O3/c14-7-1-2-8-15-13(18)6-4-10-3-5-11(16)12(17)9-10/h3-6,9,16-17H,1-2,7-8,14H2,(H,15,18)/p+1/b6-4+ |
InChI-Schlüssel |
KTZNZCYTXQYEHT-GQCTYLIASA-O |
Isomerische SMILES |
C1=CC(=C(C=C1/C=C/C(=O)NCCCC[NH3+])O)O |
Kanonische SMILES |
C1=CC(=C(C=C1C=CC(=O)NCCCC[NH3+])O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


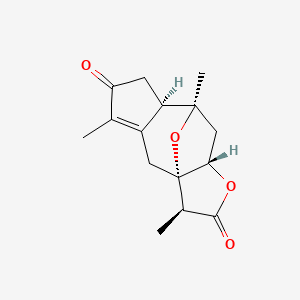
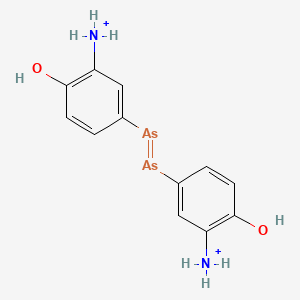
![[(2S,3S)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4-dihydroxy-5-methoxybenzoate](/img/structure/B1263766.png)

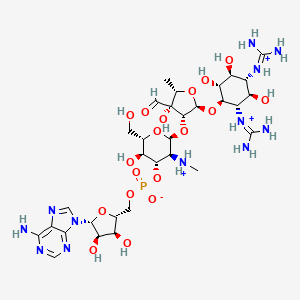


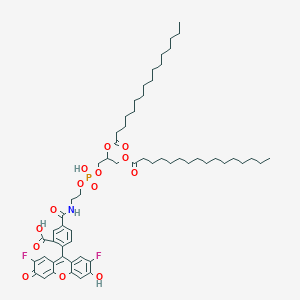
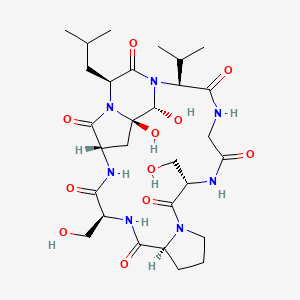
![1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-[3-(trifluoromethyl)phenyl]sulfonylpiperazine](/img/structure/B1263781.png)
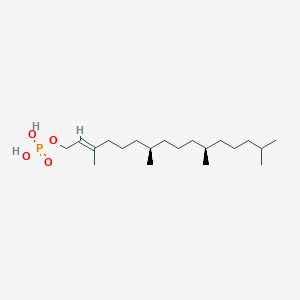
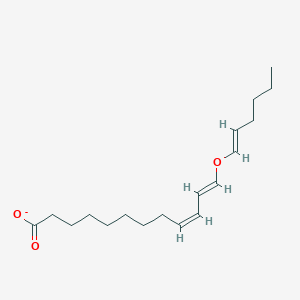
![2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfonatoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoate](/img/structure/B1263785.png)

